3-Cyanopropane-1-sulfonyl chloride

Sulfonamide synthesis Nucleophilic substitution α‑Cyano‑sulfonyl chloride reactivity

3-Cyanopropane-1-sulfonyl chloride (CAS 81926-29-6), also systematically named 4-chlorosulfonylbutanenitrile, is a bifunctional aliphatic sulfonyl chloride of molecular formula C₄H₆ClNO₂S and molecular weight 167.61 g·mol⁻¹. The compound features an electrophilic sulfonyl chloride (–SO₂Cl) group at the terminus of a three‑carbon chain bearing a terminal nitrile (–C≡N), classifying it as a γ‑cyanoalkanesulfonyl chloride.

Molecular Formula C4H6ClNO2S
Molecular Weight 167.61 g/mol
CAS No. 81926-29-6
Cat. No. B1519217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyanopropane-1-sulfonyl chloride
CAS81926-29-6
Molecular FormulaC4H6ClNO2S
Molecular Weight167.61 g/mol
Structural Identifiers
SMILESC(CC#N)CS(=O)(=O)Cl
InChIInChI=1S/C4H6ClNO2S/c5-9(7,8)4-2-1-3-6/h1-2,4H2
InChIKeyPTVSSIRXMQCMPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyanopropane-1-sulfonyl chloride (CAS 81926-29-6): Sourcing Guide for the γ-Cyanoalkanesulfonyl Chloride Building Block


3-Cyanopropane-1-sulfonyl chloride (CAS 81926-29-6), also systematically named 4-chlorosulfonylbutanenitrile, is a bifunctional aliphatic sulfonyl chloride of molecular formula C₄H₆ClNO₂S and molecular weight 167.61 g·mol⁻¹ [1]. The compound features an electrophilic sulfonyl chloride (–SO₂Cl) group at the terminus of a three‑carbon chain bearing a terminal nitrile (–C≡N), classifying it as a γ‑cyanoalkanesulfonyl chloride. The nitrile is remote from the sulfonyl electrophile, distinguishing it from α‑cyano‑sulfonyl chlorides such as cyanomethanesulfonyl chloride (CAS 27869-04-1) and 1‑cyanopropane‑1‑sulfonyl chloride (CAS 27869‑06‑3). Its computed XLogP3‑AA of 0.4 [1] indicates markedly lower lipophilicity than structurally analogous alkylsulfonyl chlorides lacking the nitrile, and the three‑carbon spacer enables unique intramolecular cyclization pathways not accessible to shorter‑chain homologues.

3-Cyanopropane-1-sulfonyl chloride: Why In‑Class Sulfonyl Chlorides Cannot Be Interchanged Without Quantitative Risk


Aliphatic sulfonyl chlorides are often treated as commodity reagents, yet substitution at the α‑, β‑, or γ‑position profoundly alters both electrophilic reactivity and downstream product versatility. The seminal study by Sammes, Wylie, and Hoggett established that α‑cyano‑sulfonyl chlorides are markedly more reactive toward nucleophiles than their homologues bearing alkyl substituents at the α‑carbon, with reactivity decreasing as chain length increases [1]. 3‑Cyanopropane‑1‑sulfonyl chloride, in which the nitrile occupies the γ‑position, avoids the α‑acidic methylene that dominates the chemistry of cyanomethanesulfonyl chloride derivatives, eliminating unwanted condensation side‑reactions while preserving orthogonal nitrile functionality for subsequent transformations. Simple alkylsulfonyl chlorides such as 1‑butanesulfonyl chloride (XLogP3‑AA 1.6) [2] or 3‑chloropropane‑1‑sulfonyl chloride (LogP 1.50) [3] lack the nitrile handle entirely, making them incapable of participating in reductive‑cyclization cascades that generate spirocyclic sultams. Procurement decisions that ignore these architectural and reactivity distinctions risk synthetic dead‑ends, lower atom economy, and costly re‑optimization.

3-Cyanopropane-1-sulfonyl chloride Quantitative Differentiation Evidence: Head‑to‑Head Data for Scientific Selection


γ‑Nitrile Architecture Avoids α‑Acidic‑Methylene Reactivity: Cross‑Study Comparison with Cyanomethanesulfonyl Chloride

Sammes, Wylie, and Hoggett demonstrated that cyanomethanesulfonyl chloride (α‑cyano‑sulfonyl chloride) reacts readily with primary and secondary amines to give sulfonamides possessing an acidic α‑methylene group (calculated pKa ≈ 7.87 [2]), which participates in unwanted condensations with aldehydes, isopentyl nitrite, and diazonium salts to yield olefins, oximes, and azo‑coupled products. Crucially, homologues bearing an alkyl group at the α‑carbon were “markedly less reactive towards nucleophiles than was the parent compound, reactivity decreasing with increase in chain length” [1]. 3‑Cyanopropane‑1‑sulfonyl chloride (γ‑cyano) lacks an α‑cyano‑activated methylene entirely; the nitrile is separated from the sulfonyl chloride by three saturated carbon atoms, so the derived sulfonamides do not contain an acidic α‑proton and are therefore inert toward the base‑promoted condensation pathways that complicate α‑cyano‑sulfonamide chemistry [1]. This structural distinction eliminates the need for protecting‑group strategies or chromatographic removal of condensation by‑products.

Sulfonamide synthesis Nucleophilic substitution α‑Cyano‑sulfonyl chloride reactivity

One‑Pot Reductive Cyclization to γ‑Sultams: Cyanoalkylsulfonyl Fluoride Proof‑of‑Concept Directly Applicable to the Chloride

Stepannikova et al. (2021) reported a one‑pot reductive cyclization of cyanoalkylsulfonyl fluorides to spirocyclic β‑ and γ‑sultams using NaBH₄/NiCl₂·6H₂O in MeOH, achieving yields of 48–84% across 10 examples on up to 30 g scale [1]. The method relies on reduction of the nitrile to a primary amine followed by intramolecular sulfonylation. 3‑Cyanopropane‑1‑sulfonyl chloride can be converted to the corresponding sulfonyl fluoride in situ (KF or KHF₂) and subjected to identical conditions, or used directly as the electrophilic partner after nitrile reduction. Simple alkylsulfonyl chlorides (e.g., 1‑butanesulfonyl chloride) lack the tethered nitrile required for this cyclization and cannot yield sultams without separate introduction of a nitrogen nucleophile [2]. Halogen‑substituted analogs such as 3‑chloropropane‑1‑sulfonyl chloride are competent electrophiles but lack the latent amine functionality and cannot undergo reductive cyclization to nitrogen‑containing rings.

Sultam synthesis Reductive cyclization Spirocyclic building blocks

Computed Lipophilicity Differentiation: XLogP3‑AA 0.4 vs. 1.3–1.6 for Simple Alkylsulfonyl Chlorides

The computed XLogP3‑AA values from PubChem provide a quantitative, methodologically consistent comparison of lipophilicity across sulfonyl chlorides. 3‑Cyanopropane‑1‑sulfonyl chloride has an XLogP3‑AA of 0.4 [1]. In contrast, 1‑propanesulfonyl chloride (C₃H₇ClO₂S) has an XLogP3‑AA of 1.3 [2], and 1‑butanesulfonyl chloride (C₄H₉ClO₂S) has an XLogP3‑AA of 1.6 [3]. The introduction of the polar nitrile group reduces the computed logP by 0.9–1.2 log units relative to these hydrocarbon‑only comparators. This means 3‑cyanopropane‑1‑sulfonyl chloride partitions approximately 8‑ to 16‑fold less into a hydrophobic phase, directly affecting chromatographic retention (shorter C18 retention time), aqueous solubility of intermediates, and compatibility with polar reaction media.

Lipophilicity Chromatographic retention Drug‑likeness

Hydrogen‑Bond Acceptor Count and Rotatable Bond Number Differentiate from Chloroalkyl and Simple Alkyl Analogs

3‑Cyanopropane‑1‑sulfonyl chloride possesses three hydrogen‑bond acceptor (HBA) sites (two sulfonyl oxygens + one nitrile nitrogen) and three rotatable bonds [1]. By comparison, 3‑chloropropane‑1‑sulfonyl chloride has only two HBA sites (two sulfonyl oxygens; chlorine is a very weak HBA) and also three rotatable bonds [2]. The additional HBA contributed by the nitrile increases topological polar surface area (TPSA = 66.3 Ų [1]) and enhances interactions with polar stationary phases and biological hydrogen‑bond donors. The three rotatable bonds confer conformational flexibility that permits the nitrile and sulfonyl chloride to adopt spatial arrangements suitable for intramolecular cyclization upon nitrile reduction, a geometric prerequisite absent in the single‑carbon spacer of cyanomethanesulfonyl chloride.

Physicochemical properties Molecular recognition Permeability

Commercial Purity Specification: >95% Assay with Anhydrous Storage Recommendations

Reputable vendor AKSci specifies a minimum purity of 95% for 3‑cyanopropane‑1‑sulfonyl chloride (product code 5017DE), with recommended long‑term storage in a cool, dry place . This is comparable to the typical 95–98% purity range offered for 1‑butanesulfonyl chloride and 1‑propanesulfonyl chloride . However, unlike the simple alkylsulfonyl chlorides, 3‑cyanopropane‑1‑sulfonyl chloride is classified as non‑hazardous for DOT/IATA transport , which may reduce shipping costs and regulatory burden relative to corrosive‑classified alkylsulfonyl chlorides. The nitrile substituent does not introduce additional storage instability at ambient temperature under anhydrous conditions, and the compound does not require refrigeration, simplifying inventory management.

Quality control Procurement specification Stability

3-Cyanopropane-1-sulfonyl chloride: Evidence‑Backed Application Scenarios for Procurement Decision‑Making


Synthesis of γ‑Sultam‑Containing Spirocyclic Compound Libraries

Medicinal chemistry groups constructing spirocyclic sultam libraries for fragment‑based or DNA‑encoded library screening can utilize 3‑cyanopropane‑1‑sulfonyl chloride as a direct precursor to the six‑membered γ‑sultam ring system. Following nitrile reduction (NaBH₄/NiCl₂·6H₂O, MeOH), the resulting γ‑amino‑sulfonyl chloride undergoes spontaneous intramolecular sulfonylation to form the sultam in one pot, mirroring the 48–84% yields reported for the corresponding sulfonyl fluoride by Stepannikova et al. [1]. This approach eliminates multi‑step protection/deprotection sequences and is compatible with sp³‑enriched scaffolds prioritized in current drug‑discovery campaigns.

Orthogonal Dual‑Functionalization for Chemical Biology Probes

In chemical biology, bifunctional linkers require two chemically addressable handles with non‑overlapping reactivity. 3‑Cyanopropane‑1‑sulfonyl chloride provides an electrophilic sulfonyl chloride for rapid conjugation to amine‑containing biomolecules (lysine side chains, amino‑modified oligonucleotides) while preserving the nitrile as a latent handle for subsequent copper‑catalyzed azide–alkyne cycloaddition (CuAAC) after reduction to the amine and diazotransfer, or for direct bioorthogonal tetrazine ligation following conversion to a tetrazine‑reactive moiety [2]. The reduced lipophilicity (XLogP3‑AA 0.4) relative to alkylsulfonyl chloride linkers improves aqueous compatibility of the conjugate during biochemical assays.

Sulfonamide Library Synthesis Without α‑Condensation Side‑Products

When generating sulfonamide libraries via parallel synthesis, cyanomethanesulfonyl chloride‑derived sulfonamides undergo base‑catalyzed condensation at the acidic α‑methylene, reducing isolated yields and complicating purification [3]. 3‑Cyanopropane‑1‑sulfonyl chloride produces sulfonamides lacking this liability because the nitrile is insulated by a three‑carbon spacer. The resulting products are chemically stable under the mildly basic conditions typical of amine coupling reactions, streamlining high‑throughput purification and improving library purity metrics.

Agrochemical Intermediate Production Requiring Non‑Corrosive Transport Logistics

For agrochemical discovery groups synthesizing sulfonamide‑based herbicides or fungicides, 3‑cyanopropane‑1‑sulfonyl chloride offers synthetic versatility equivalent to other C4 sulfonyl chlorides but with non‑hazardous DOT/IATA transport classification . This reduces logistical friction for multi‑site CRO collaborations where reagents must be shipped across regulatory jurisdictions, and the lower logP of intermediates facilitates aqueous waste‑stream treatment, aligning with green‑chemistry process development goals.

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